molecular formula C13H20O2 B14840515 4-Tert-butyl-3-isopropoxyphenol

4-Tert-butyl-3-isopropoxyphenol

Katalognummer: B14840515
Molekulargewicht: 208.30 g/mol
InChI-Schlüssel: LBCXXZHZUHXEPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Tert-butyl-3-isopropoxyphenol is an organic compound characterized by the presence of a tert-butyl group, an isopropoxy group, and a phenolic hydroxyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-3-isopropoxyphenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with tert-butyl chloride and isopropyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective alkylation at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of zeolite catalysts has been explored to enhance selectivity and reduce by-products. Additionally, solvent recovery and recycling systems are implemented to minimize environmental impact and improve cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

4-Tert-butyl-3-isopropoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl and isopropoxy groups influence the reactivity of the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Hydroxy derivatives with reduced functional groups.

    Substitution: Halogenated phenolic compounds.

Wissenschaftliche Forschungsanwendungen

4-Tert-butyl-3-isopropoxyphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential antioxidant properties and effects on biological systems.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, resins, and coatings.

Wirkmechanismus

The mechanism of action of 4-tert-butyl-3-isopropoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing cellular pathways and biochemical processes. The tert-butyl and isopropoxy groups contribute to the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-tert-Butylphenol: Lacks the isopropoxy group, resulting in different reactivity and applications.

    3-Isopropoxyphenol: Lacks the tert-butyl group, affecting its chemical properties and uses.

    4-tert-Butyl-3-iodoheptane: Contains an iodine atom instead of an isopropoxy group, leading to distinct chemical behavior.

Uniqueness

4-Tert-butyl-3-isopropoxyphenol is unique due to the combined presence of both tert-butyl and isopropoxy groups on the phenolic ring

Eigenschaften

Molekularformel

C13H20O2

Molekulargewicht

208.30 g/mol

IUPAC-Name

4-tert-butyl-3-propan-2-yloxyphenol

InChI

InChI=1S/C13H20O2/c1-9(2)15-12-8-10(14)6-7-11(12)13(3,4)5/h6-9,14H,1-5H3

InChI-Schlüssel

LBCXXZHZUHXEPU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=CC(=C1)O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.